molecular formula C8H13BrN2O2 B11822507 4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide

4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide

Cat. No.: B11822507
M. Wt: 249.10 g/mol
InChI Key: XQFQPBIFTDVDSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide typically involves the formation of the isoxazole ring followed by its attachment to the piperidinium moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring the purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the isoxazole ring can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted piperidinium compounds.

Scientific Research Applications

4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide involves its interaction with specific molecular targets and pathways. The hydroxyisoxazole moiety can interact with various enzymes and receptors, modulating their activity. The piperidinium core may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Hydroxyisoxazol-5-YL)piperidine
  • 4-(3-Hydroxyisoxazol-5-YL)pyridinium bromide
  • 4-(3-Hydroxyisoxazol-5-YL)morpholinium bromide

Uniqueness

4-(3-Hydroxyisoxazol-5-YL)piperidinium bromide is unique due to its specific combination of the hydroxyisoxazole and piperidinium moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H13BrN2O2

Molecular Weight

249.10 g/mol

IUPAC Name

5-piperidin-1-ium-4-yl-1,2-oxazol-3-one;bromide

InChI

InChI=1S/C8H12N2O2.BrH/c11-8-5-7(12-10-8)6-1-3-9-4-2-6;/h5-6,9H,1-4H2,(H,10,11);1H

InChI Key

XQFQPBIFTDVDSY-UHFFFAOYSA-N

Canonical SMILES

C1C[NH2+]CCC1C2=CC(=O)NO2.[Br-]

Origin of Product

United States

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